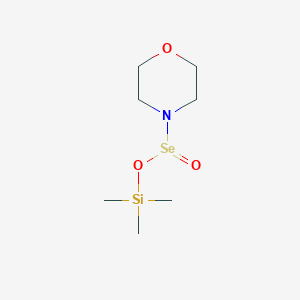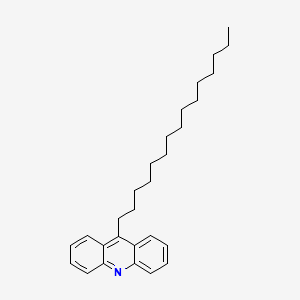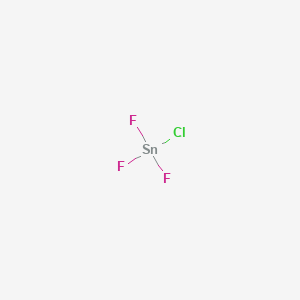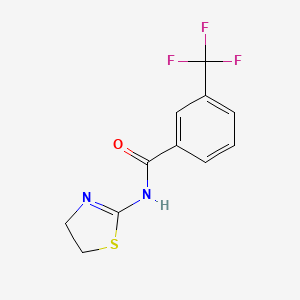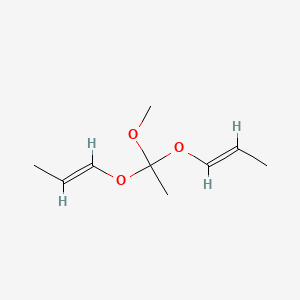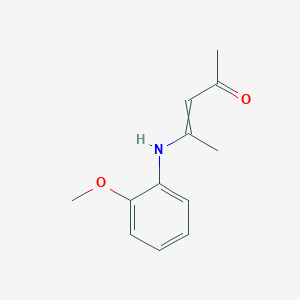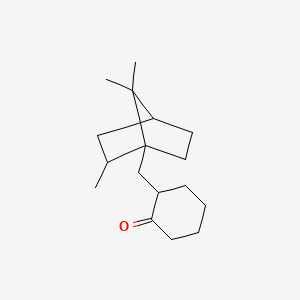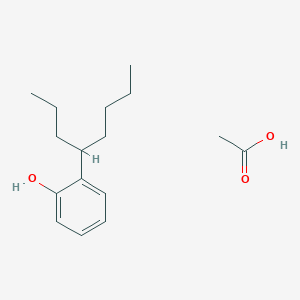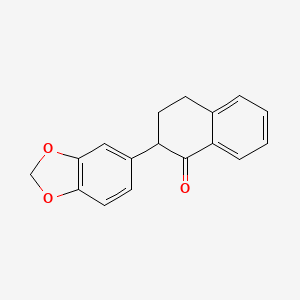![molecular formula C48H80N4O2 B14479122 N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide CAS No. 70806-50-7](/img/structure/B14479122.png)
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide is a complex organic compound characterized by its unique diazene linkage between two phenylene groups, each substituted with an octadecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide typically involves the reaction of 4,4’-diaminoazobenzene with octadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine groups of the diaminoazobenzene and the acyl chloride groups of the octadecanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide involves its interaction with specific molecular targets and pathways. The diazene linkage can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules can affect protein function and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- **N,N’-[(E)-1,2-Diazenediyldi-4,1-phenylene]bis{4’-(2-methyl-2-propanyl)-N-[4’-(2-methyl-2-propanyl)-4-biphenylyl]-4-biphenylamine}
- **(E,E)-1,1’-[(E)-1,2-Diazenediyldi-4,1-phenylene]bis(phenyldiazene)
- **N,N’-(Methylenedi-4,1-phenylene)bis(stearamide)
Uniqueness
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide is unique due to its specific diazene linkage and long-chain octadecanamide substituents, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring specific interactions with biological membranes or hydrophobic environments.
Propiedades
Número CAS |
70806-50-7 |
|---|---|
Fórmula molecular |
C48H80N4O2 |
Peso molecular |
745.2 g/mol |
Nombre IUPAC |
N-[4-[[4-(octadecanoylamino)phenyl]diazenyl]phenyl]octadecanamide |
InChI |
InChI=1S/C48H80N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(53)49-43-35-39-45(40-36-43)51-52-46-41-37-44(38-42-46)50-48(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3,(H,49,53)(H,50,54) |
Clave InChI |
MWPMDGWHBQATQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
